

(R)-4-Fluorophenylglycine chemical properties and structure

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Compound of Interest

Compound Name: (R)-4-Fluorophenylglycine

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An In-Depth Technical Guide to (R)-4-Fluorophenylglycine: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a comprehensive understanding of chiral building blocks is paramount for the successful design and synthesis of novel therapeutics. **(R)-4-Fluorophenylglycine**, a non-proteinogenic amino acid, serves as a critical chiral intermediate. This guide provides a detailed overview of its chemical properties, structure, and relevant experimental methodologies.

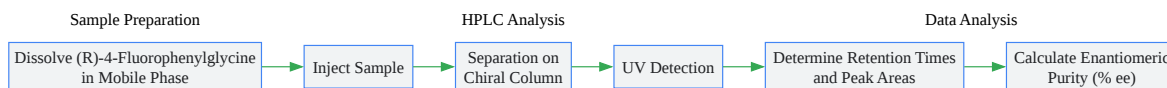
Core Chemical Properties

(R)-4-Fluorophenylglycine is a synthetic amino acid derivative of glycine.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	(2R)-2-amino-2-(4-fluorophenyl)acetic acid
Synonyms	(R)-2-Amino-2-(4-fluorophenyl)acetic acid
CAS Number	93939-74-3[1]
Molecular Formula	C ₈ H ₈ FNO ₂ [1][2]
Molecular Weight	169.16 g/mol [1]
Appearance	White to off-white solid/crystalline powder[2]
Melting Point	≥300 °C (for the racemate and S-enantiomer, and likely for the R-enantiomer)[3][4]
Solubility	Soluble in polar solvents such as water and alcohols.[2] Also soluble in 1M HCl.[4][5]
pKa (Predicted)	1.90 ± 0.10[4]

Structural Information

The defining feature of **(R)-4-Fluorophenylglycine** is its chiral center at the alpha-carbon, conferring the (R)-stereochemistry. The molecule consists of a central glycine backbone with a p-fluorophenyl substituent.



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